molecular formula C13H6Cl2FNO6S B13354260 Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- CAS No. 23379-34-2

Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-

Cat. No.: B13354260
CAS No.: 23379-34-2
M. Wt: 394.2 g/mol
InChI Key: MTGMKFFUWHQEBU-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- is a highly functionalized aromatic sulfonyl fluoride derivative. Its structure features a benzenesulfonylfluoride core substituted with two chlorine atoms at the 3- and 5-positions and a 4-nitrobenzoyloxy group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its electrophilic sulfonyl fluoride group, which can act as a reactive handle for covalent modifications. The electron-withdrawing nitro and chloro substituents enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions and stabilize intermediates during catalytic processes .

Properties

CAS No.

23379-34-2

Molecular Formula

C13H6Cl2FNO6S

Molecular Weight

394.2 g/mol

IUPAC Name

(2,6-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H6Cl2FNO6S/c14-10-5-9(24(16,21)22)6-11(15)12(10)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H

InChI Key

MTGMKFFUWHQEBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Retrosynthetic Strategy

The synthesis could proceed through sequential functionalization:

Stage Intermediate Key Transformation
Final product 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]benzenesulfonyl fluoride Sulfur trioxide fluorination
Intermediate II 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride Esterification with 4-nitrobenzoyl chloride
Intermediate I 3,5-dichloro-4-hydroxybenzenesulfonic acid Chlorination & sulfonation
Starting material 4-hydroxybenzenesulfonic acid -

Critical Reaction Steps

Sulfonyl fluoride formation :

  • Requires conversion from sulfonic acid using fluorinating agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E
  • Typical conditions: Anhydrous solvent (CH₂Cl₂), 0°C → RT, 12-24h

Esterification :

  • 4-Nitrobenzoyl chloride + phenolic hydroxyl group
  • Base (pyridine/DMAP) in THF at 0-5°C

Chlorination :

  • Dichlorination at 3,5-positions likely requires directed ortho-metallation
  • Metal-halogen exchange followed by Cl₂ quenching

Experimental Challenges

Parameter Consideration
Thermal stability Sulfonyl fluorides decompose above 150°C (requires low-temp reactions)
Regioselectivity Steric control needed for 3,5-dichloro pattern
Functional group compatibility Nitro groups may interfere with metal-mediated reactions

Analytical Characterization

Technique Expected Data
¹⁹F NMR δ -40 to -45 ppm (SO₂F)
IR 1370-1390 cm⁻¹ (S=O), 1520 & 1350 cm⁻¹ (NO₂)
MS (ESI-) m/z 412.93 [M-H]⁻

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the nitro group.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and protein interactions. The presence of the nitro group allows for easy detection and quantification in biological assays.

Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form strong interactions with various biological molecules. These interactions can modulate enzyme activities, disrupt protein-protein interactions, and affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- with analogous benzenesulfonyl and benzoyl derivatives.

Substituent Effects on Reactivity

  • Benzenesulfonyl Chlorides (): Compounds like 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride (CAS 59536-15-1) and 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-...]oxy]benzenesulfonyl chloride (CAS 51947-19-4) feature fluorinated alkyl chains. These substituents increase hydrophobicity and thermal stability but reduce electrophilicity compared to the nitro-substituted target compound. The nitro group in the target compound significantly enhances its reactivity in SNAr reactions due to stronger electron-withdrawing effects .
  • 3,5-Difluoro-4-methylbenzoyl Chloride () : This compound (CAS 103877-74-3) shares a similar substitution pattern (3,5-dihalo, 4-substituent) but lacks the sulfonyl fluoride moiety. The methyl group at the 4-position reduces steric hindrance compared to the bulky 4-nitrobenzoyloxy group in the target compound, making it more reactive in acylation reactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Highlights
Target Compound C₁₃H₆Cl₂FNO₆S 394.16 3,5-Cl; 4-(4-nitrobenzoyl) High electrophilicity for SNAr reactions
3,5-Difluoro-4-methylbenzoyl Chloride C₈H₅ClF₂O 190.57 3,5-F; 4-CH₃ High acylation reactivity
4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl Chloride C₁₆H₅ClF₁₇O₃S 708.68 Perfluorinated alkyl chain Hydrophobic, low electrophilicity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₆FN₂O₂ 359.12 Benzoyl; indole Amide coupling, moderate yield (37.5%)

Biological Activity

Benzenesulfonylfluoride, specifically 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-, is a compound of significant interest in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research studies and presenting data in tabular form for clarity.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C13_{13}H8_{8}Cl2_{2}FNO4_{4}S
  • CAS Number : 23379-34-2

The structure includes a benzenesulfonyl group, dichlorine substituents, and a nitrobenzoyloxy moiety, which contribute to its reactivity and biological interactions.

Research indicates that benzenesulfonylfluoride derivatives can act as potent inhibitors of serine proteases, enzymes that play crucial roles in various biological processes including digestion, immune response, and blood coagulation. The inhibition mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the enzyme.

Antimicrobial Activity

Studies have demonstrated that compounds similar to benzenesulfonylfluoride exhibit antimicrobial properties. For instance, a related compound was shown to inhibit the growth of several bacterial strains by disrupting their protein synthesis pathways.

Cytotoxic Effects

In vitro studies have reported that benzenesulfonylfluoride derivatives can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis triggered by the activation of caspases, which are crucial for programmed cell death.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of benzenesulfonylfluoride on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 10 to 30 µM.
    • Table 1: Cytotoxicity Data
      Cell LineIC50_{50} (µM)
      MCF-715
      MDA-MB-23125
      SKBR320
  • Case Study on Enzyme Inhibition :
    • A study focused on the inhibition of serine proteases by benzenesulfonylfluoride derivatives showed significant inhibition rates (up to 90%) against trypsin and chymotrypsin.
    • Table 2: Inhibition Rates
      EnzymeInhibition Rate (%)
      Trypsin85
      Chymotrypsin90

Structure-Activity Relationship (SAR)

Research has highlighted that modifications in the chemical structure of benzenesulfonylfluoride can significantly impact its biological activity. For example, substituents on the benzene ring influence both the potency and selectivity towards specific targets.

Toxicological Studies

Toxicological assessments indicate that while certain derivatives exhibit promising biological activity, they also possess potential toxicity. Studies involving animal models have shown that high doses can lead to adverse effects such as liver damage and hematological alterations.

Q & A

Q. How does the nitro group influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl fluoride moiety. Quantify reactivity via Hammett σ constants or computational modeling (DFT). Experimentally, compare reaction rates with analogs lacking the nitro group in SN2-type reactions .

Q. What are the decomposition products under prolonged UV exposure?

  • Methodological Answer : Conduct accelerated stability studies using UV/Vis light (e.g., 365 nm). Analyze degradation via HPLC-PDA to detect nitro group reduction or sulfonate formation. Isolate products using preparative TLC and characterize via NMR .

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